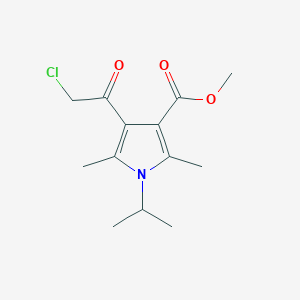

methyl 4-(2-chloroacetyl)-2,5-dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-(2-chloroacetyl)-2,5-dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate, also known as MCP-4, is an organic compound used in a variety of scientific research applications. It is a versatile molecule that has been used in a range of biochemical and physiological studies, providing important insights into a variety of biological processes. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MCP-4.

Wissenschaftliche Forschungsanwendungen

Herbicidal Applications

Methyl 4-(2-chloroacetyl)-2,5-dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate and its analogs have been explored for their applications in agriculture, particularly as herbicides. Studies have revealed that the conformational and intramolecular hydrogen bonding effects significantly influence the herbicidal activity of pyrrole dicarboxylates. These compounds show variability in their biological properties depending on the substitution pattern on the pyrrole ring, affecting their post-emergence and pre-emergence selectivity as herbicides. Molecular modeling techniques have proven useful in understanding these compounds' interactions with biological systems, providing insights into their transport and soil binding characteristics, which are crucial for their herbicidal efficiency (Andrea et al., 1990).

Synthesis of Heterocyclic Compounds

The compound and its related structures serve as key intermediates in synthesizing various heterocyclic compounds, which are of significant interest in medicinal chemistry and other scientific fields. For example, palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions involving similar structures have been utilized to synthesize tetrahydropyridinedione and dihydropyridinone derivatives. These methods highlight the versatility of pyrrole-based compounds in constructing complex heterocycles with potential biological activities (Bacchi et al., 2005).

Development of Antimicrobial Agents

Recent studies have also focused on synthesizing novel pyrrole derivatives with antimicrobial properties. The structural diversity of these compounds allows for the exploration of new antimicrobial agents with potential therapeutic applications. For instance, the synthesis of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives has been reported, demonstrating good antibacterial and antifungal activities. The presence of the heterocyclic pyrrole ring and modifications in the structure, such as the introduction of a methoxy group, have been found to enhance antimicrobial activity, offering a promising route for the development of new antimicrobial compounds (Hublikar et al., 2019).

Non-linear Optical Materials

Pyrrole derivatives have also been investigated for their potential applications in non-linear optical (NLO) materials. The electronic and structural properties of these compounds make them suitable candidates for NLO applications, where they can be used to modulate light in various optical devices. For example, a comparative study of two chalcone derivatives with pyrrole moiety revealed insights into their structural evaluation, chemical reactivity, and NLO properties. The study highlighted the importance of the pyrrole–chalcone framework in designing materials with desirable optical properties, indicating the potential of these compounds in the development of advanced optical materials (Singh et al., 2015).

Wirkmechanismus

Target of Action

The compound “methyl 4-(2-chloroacetyl)-2,5-dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate” contains a pyrrolidine ring, which is a common structure in many biologically active compounds . .

Mode of Action

The mode of action of a compound is determined by its interaction with its biological targets. Pyrrolidine derivatives are known to interact with various targets due to their stereochemistry and the possibility to efficiently explore the pharmacophore space .

Biochemical Pathways

The exact biochemical pathways affected by “this compound” are unknown without specific research. Compounds with a pyrrolidine ring have been found to affect various biological pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules is a common strategy to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

Pyrrolidine derivatives have been found to have various biological activities .

Eigenschaften

IUPAC Name |

methyl 4-(2-chloroacetyl)-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO3/c1-7(2)15-8(3)11(10(16)6-14)12(9(15)4)13(17)18-5/h7H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGWBCIOCWVQJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1C(C)C)C)C(=O)OC)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propyl 3-amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2691302.png)

![2-azido-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2691304.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2691306.png)

![N-[2-(1-cyclohexenyl)ethyl]-N-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-pyrimidinyl]amine](/img/structure/B2691310.png)

![8-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2691315.png)

![2-{[4-(tert-butyl)benzyl]sulfanyl}-9-methyl-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2691316.png)

![N-[4-({3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide](/img/structure/B2691320.png)

![N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2691321.png)